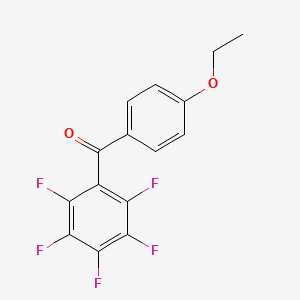

4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone

Description

BenchChem offers high-quality 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-ethoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F5O2/c1-2-22-8-5-3-7(4-6-8)15(21)9-10(16)12(18)14(20)13(19)11(9)17/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUXMWWGIFJHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402638 | |

| Record name | (4-Ethoxyphenyl)(pentafluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-31-1 | |

| Record name | Methanone, (4-ethoxyphenyl)(pentafluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethoxyphenyl)(pentafluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis route for 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone

An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone, a highly fluorinated diarylketone with potential applications in medicinal chemistry and materials science. The core of this guide focuses on the Friedel-Crafts acylation of ethoxybenzene with pentafluorobenzoyl chloride. The document elucidates the reaction mechanism, provides a detailed experimental protocol, and discusses the critical parameters influencing the reaction's success. Furthermore, it outlines the necessary workup and purification procedures and offers insights into the expected spectroscopic characterization of the target molecule. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis of complex fluorinated aromatic compounds.

Introduction: The Significance of Fluorinated Benzophenones

Benzophenone and its derivatives are fundamental structural motifs in a vast array of biologically active compounds and functional materials.[1][2] The incorporation of fluorine atoms into the benzophenone scaffold can significantly modulate its physicochemical and biological properties. Fluorination is known to enhance metabolic stability, increase binding affinity to biological targets, and alter electronic properties, making fluorinated benzophenones attractive synthons for drug discovery and the development of advanced polymers and photosensitizers.[3]

4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone, the subject of this guide, combines an electron-donating ethoxy group on one phenyl ring with a heavily fluorinated, electron-withdrawing second phenyl ring. This electronic asymmetry makes it a compelling target for further chemical elaboration and biological evaluation.

Proposed Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially scalable approach for the synthesis of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone is the Friedel-Crafts acylation of ethoxybenzene with pentafluorobenzoyl chloride.[4] This electrophilic aromatic substitution reaction involves the generation of a highly reactive acylium ion, which then attacks the electron-rich ethoxybenzene ring.[5]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the pentafluorobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized pentafluorobenzoyl acylium ion and the tetrachloroaluminate anion (AlCl₄⁻).[5]

-

Electrophilic Attack: The electron-rich ethoxybenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The ethoxy group is an ortho-, para-director, meaning the acyl group will preferentially add to the positions ortho or para to it. Due to steric hindrance from the ethoxy group, the para-substituted product, 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone, is expected to be the major regioisomer. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromaticity Restoration: A base, in this case, the AlCl₄⁻ anion, abstracts a proton from the carbon bearing the newly added acyl group. This step regenerates the aromaticity of the ring and releases the final product, hydrogen chloride (HCl), and the aluminum chloride catalyst.[5]

-

Product-Catalyst Complexation: The ketone product, being a Lewis base, will complex with the Lewis acidic aluminum chloride. This requires the use of at least a stoichiometric amount of the catalyst. The final product is liberated during the aqueous workup.

The following Graphviz diagram illustrates the overall synthetic pathway:

Detailed Experimental Protocol

Disclaimer: The following protocol is a proposed method based on established procedures for analogous reactions, as a specific published synthesis for the target molecule was not identified. Standard laboratory safety precautions should be strictly followed.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) | Stoichiometric Ratio |

| Ethoxybenzene | 122.17 | 10.0 g | 81.85 | 1.0 |

| Pentafluorobenzoyl Chloride | 230.52 | 20.7 g | 89.8 | 1.1 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 13.3 g | 99.7 | 1.22 |

| Dichloromethane (DCM), anhydrous | - | 200 mL | - | - |

| Hydrochloric Acid (HCl), 2M aq. | - | 150 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) aq. | - | 100 mL | - | - |

| Brine (Saturated NaCl aq.) | - | 100 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | - |

Step-by-Step Procedure

The experimental workflow is depicted in the following diagram:

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Catalyst Suspension: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (13.3 g, 99.7 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture to form a suspension.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: Add pentafluorobenzoyl chloride (20.7 g, 89.8 mmol) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

-

Addition of Ethoxybenzene: In a separate beaker, dissolve ethoxybenzene (10.0 g, 81.85 mmol) in anhydrous dichloromethane (100 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and a slow addition rate is crucial to control the temperature.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for one hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: In a separate large beaker, prepare a mixture of crushed ice (approx. 200 g) and 2M hydrochloric acid (150 mL). Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will hydrolyze the aluminum complexes and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 100 mL). The bicarbonate wash neutralizes any remaining acid.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system such as ethanol/water.

Causality and Experimental Choices

-

Choice of Catalyst: Anhydrous aluminum chloride is a potent and cost-effective Lewis acid for Friedel-Crafts acylation.[5] A slight stoichiometric excess is used to ensure complete reaction, accounting for complexation with both the acyl chloride and the final ketone product.

-

Solvent: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is relatively inert and effectively solvates the reactants and intermediates. Anhydrous conditions are critical as water will react with and deactivate the AlCl₃ catalyst.

-

Temperature Control: The initial slow addition at 0 °C is essential to control the exothermic nature of the reaction and to minimize potential side reactions.

-

Stoichiometry: A slight excess of the acylating agent (pentafluorobenzoyl chloride) is used to ensure complete consumption of the more valuable ethoxybenzene.

-

Workup: The acidic aqueous workup is necessary to break up the aluminum-ketone complex and separate the catalyst from the organic product. The subsequent base wash removes any acidic impurities.

Characterization (Predicted)

As no experimental spectra for 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone were found, the following are predicted characterization data based on the structure and known spectroscopic trends for similar compounds.

-

¹H NMR (in CDCl₃):

-

δ ~7.8-7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group on the ethoxy-substituted ring.

-

δ ~6.9-7.0 ppm (d, 2H): Aromatic protons meta to the carbonyl group on the ethoxy-substituted ring.

-

δ ~4.1 ppm (q, 2H): Methylene protons (-O-CH₂-) of the ethoxy group.

-

δ ~1.4 ppm (t, 3H): Methyl protons (-CH₃) of the ethoxy group.

-

-

¹³C NMR (in CDCl₃):

-

δ ~185-190 ppm: Carbonyl carbon (C=O).

-

δ ~163 ppm: Aromatic carbon attached to the ethoxy group.

-

δ ~132 ppm: Aromatic carbons ortho to the carbonyl group on the ethoxy-substituted ring.

-

δ ~114 ppm: Aromatic carbons meta to the carbonyl group on the ethoxy-substituted ring.

-

Other aromatic carbons: Complex signals for the pentafluorinated ring, showing C-F couplings.

-

δ ~64 ppm: Methylene carbon (-O-CH₂-).

-

δ ~15 ppm: Methyl carbon (-CH₃).

-

-

IR (Infrared Spectroscopy):

-

~1660-1680 cm⁻¹: Strong C=O stretching vibration of the diaryl ketone.

-

~1600 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~1250 cm⁻¹: C-O stretching of the ethoxy group.

-

~1000-1100 cm⁻¹: Strong C-F stretching vibrations.

-

Conclusion

The synthesis of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone via Friedel-Crafts acylation presents a viable and direct route to this interesting fluorinated molecule. Careful control of reaction conditions, particularly temperature and moisture, is paramount to achieving a good yield of the desired para-substituted product. The proposed protocol, based on well-established chemical principles, provides a solid foundation for the successful synthesis and subsequent investigation of this compound in various fields of chemical and pharmaceutical research.

References

-

Boger, D. L., et al. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(1), 432-444. [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University. [Link]

-

Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. [Link]

-

Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]

-

Molecules. (2020). Pure Rotational Spectrum of Benzophenone Detected by Broadband Microwave Spectrometer in the 2–8 GHz Range. MDPI. [Link]

Sources

- 1. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 2. Pure Rotational Spectrum of Benzophenone Detected by Broadband Microwave Spectrometer in the 2–8 GHz Range | MDPI [mdpi.com]

- 3. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone, focusing on its molecular structure, molecular weight, and key physicochemical properties. This document is intended to serve as a foundational resource for professionals in research and development who are exploring the applications of fluorinated benzophenone derivatives.

Introduction: The Significance of Fluorinated Benzophenones

Benzophenone and its derivatives are a critical class of compounds in organic chemistry and drug discovery, known for their utility as photoinitiators, UV blockers, and versatile scaffolds in medicinal chemistry. The introduction of fluorine atoms into the benzophenone core can dramatically alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the pentafluorophenyl group imparts significant oxidative and thermal stability, while the ethoxy substituent can modulate solubility and receptor interactions. 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone, therefore, represents a compound of interest for applications requiring enhanced stability and specific electronic characteristics.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone consists of a central carbonyl group linking a 4-ethoxyphenyl ring and a pentafluorophenyl ring.

Molecular Formula and Weight

The molecular formula of this compound is determined to be C₁₅H₉F₅O₂ . Based on the atomic weights of its constituent elements, the molecular weight is calculated as follows:

-

Carbon (C): 15 × 12.011 g/mol = 180.165 g/mol

-

Hydrogen (H): 9 × 1.008 g/mol = 9.072 g/mol

-

Fluorine (F): 5 × 18.998 g/mol = 94.990 g/mol

-

Oxygen (O): 2 × 15.999 g/mol = 31.998 g/mol

Molecular Weight = 316.225 g/mol

Structural Representation

The 2D and 3D structural representations provide insight into the spatial arrangement of the atoms and the overall topology of the molecule.

Caption: 2D Molecular Structure of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₅H₉F₅O₂ | Calculated |

| Molecular Weight | 316.225 g/mol | Calculated |

| CAS Number | Not Assigned | - |

Proposed Synthesis Methodology

The synthesis of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone can be achieved via a Friedel-Crafts acylation reaction, a robust and widely employed method for the preparation of aryl ketones.[1]

Reaction Scheme

The proposed synthetic route involves the acylation of ethoxybenzene with pentafluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed Synthesis Workflow via Friedel-Crafts Acylation.

Experimental Protocol

-

Reaction Setup: To a solution of ethoxybenzene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide), add anhydrous aluminum chloride in a portion-wise manner at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Add pentafluorobenzoyl chloride dropwise to the stirred suspension. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone.

Structural Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. The expected spectral data are inferred from the known properties of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet) and the aromatic protons of the 4-ethoxyphenyl ring (two doublets in the aromatic region). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the two aromatic rings, and the ethoxy group carbons. The highly electronegative fluorine atoms will cause characteristic splitting patterns for the carbons of the pentafluorophenyl ring.

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing the pentafluorophenyl group. It is expected to show three distinct signals corresponding to the ortho, meta, and para fluorine atoms, with characteristic coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong C=O stretching vibration for the ketone carbonyl group, typically in the range of 1650-1700 cm⁻¹.

-

C-F stretching vibrations for the pentafluorophenyl group, usually observed in the 1000-1400 cm⁻¹ region.

-

C-O-C stretching vibrations for the ethoxy group.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at a mass-to-charge ratio (m/z) corresponding to the calculated molecular weight (316.225). Characteristic fragmentation patterns would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of pentafluorobenzoyl and ethoxyphenyl cations.

Potential Applications in Research and Development

The unique combination of a pentafluorophenyl ring and an ethoxyphenyl moiety suggests several potential areas of application for this compound:

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The fluorinated ring can enhance metabolic stability and binding interactions, while the ethoxy group can be modified to tune solubility and target specificity.

-

Materials Science: As a building block for the synthesis of fluorinated polymers and liquid crystals with tailored optical and electronic properties.

-

Photochemistry: As a photosensitizer or photoinitiator in various chemical transformations, leveraging the well-known photochemical properties of the benzophenone core, potentially modified by the electronic effects of the fluorine and ethoxy substituents.

Conclusion

4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone is a fluorinated aromatic ketone with a calculated molecular weight of 316.225 g/mol . While detailed experimental data is not widely published, its structure and properties can be reliably predicted based on the known chemistry of its constituent functional groups. The proposed synthesis via Friedel-Crafts acylation offers a viable route to this compound, which holds promise for applications in medicinal chemistry, materials science, and photochemistry. Further experimental investigation is warranted to fully elucidate its physicochemical properties and explore its potential in various scientific and technological fields.

References

-

Pharmaffiliates. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. [Link]

-

PubChem. (4-Methoxyphenyl)methanone. [Link]

- Google Patents. CN106045828A - Preparation method of 4,4'-difluorobenzophenone.

-

ResearchGate. Green synthesis of 4-methoxybenzophenone from anisole and benzoic acid catalyzed by tungstophosphoric acid supported on MCM-41 | Request PDF. [Link]

-

PubChem. (4-Ethoxyphenyl)-(5-fluoro-2-pyridinyl)methanone. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Request PDF. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. [Link]

-

National Institutes of Health. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. [Link]

-

Modgraph. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. [Link]

-

ACG Publications. Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. [Link]

-

CAS Common Chemistry. Ammonium dithiocarbamate. [Link]

- Google Patents. US2694729A - Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone.

-

All About Drugs. 4-Ethoxybenzaldehyde NMR. [Link]

-

ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

National Institutes of Health. Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. [Link]

-

Chegg. Analyze the IR spectrum for 4-methoxyacetophenone provided below giving the absorption and bond responsible. [Link]

-

ResearchGate. A combined experimental and theoretical FT-IR spectra of 4-ethoxy -2, 3-difluoro benzamide. [Link]

-

NIST WebBook. Benzophenone, 3,3',4,4',5-pentamethoxy-. [Link]

-

NIST WebBook. 2-(2-(2-Butoxyethoxy)ethoxy)ethyl 2,3,4,5,6-pentafluorobenzoate. [Link]

-

mzCloud. 4 Ethoxybenzaldehyde. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone. In the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive, predicted spectroscopic profile based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By dissecting the molecule into its constituent functional groups—the 4-ethoxyphenyl moiety and the pentafluorobenzoyl moiety—and drawing upon spectral data from analogous structures, we offer a robust predictive analysis. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, providing a foundational understanding of the key spectroscopic features of this and related polyfluorinated benzophenone derivatives.

Introduction

4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone is a halogenated aromatic ketone with potential applications in various fields, including medicinal chemistry and materials science. The presence of both an electron-donating ethoxy group and a strongly electron-withdrawing pentafluorophenyl group creates a unique electronic environment within the molecule, making its structural elucidation a compelling case study for spectroscopic analysis. Understanding the characteristic signals in ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry is crucial for its unambiguous identification, purity assessment, and for predicting its chemical behavior.

This guide will systematically explore the predicted spectroscopic data for this compound. Each section will delve into the theoretical basis for the predicted spectra, supported by data from structurally related compounds. Furthermore, detailed experimental protocols for acquiring such data are provided to ensure a self-validating framework for researchers.

Synthesis Pathway: A Conceptual Overview

A plausible and efficient method for the synthesis of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone is the Friedel-Crafts acylation . This well-established electrophilic aromatic substitution reaction would involve the reaction of pentafluorobenzene with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[1][2] For 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals only for the protons of the 4-ethoxyphenyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.0 | Doublet (d) | 2H | H-2, H-6 | These protons are ortho to the carbonyl group, which is electron-withdrawing, causing a downfield shift. They will appear as a doublet due to coupling with H-3 and H-5. |

| ~6.9 - 7.1 | Doublet (d) | 2H | H-3, H-5 | These protons are ortho to the electron-donating ethoxy group, resulting in an upfield shift compared to the ortho protons. They will appear as a doublet due to coupling with H-2 and H-6. |

| ~4.1 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to an oxygen atom, causing a downfield shift. The signal will be a quartet due to coupling with the three methyl protons. |

| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons are in a typical aliphatic region and will appear as a triplet due to coupling with the two methylene protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C=O | The carbonyl carbon of a benzophenone typically appears in this downfield region. |

| ~164 | C-4 | This carbon is attached to the electron-donating ethoxy group, causing a significant downfield shift. |

| ~132 | C-2, C-6 | These carbons are ortho to the carbonyl group. |

| ~130 | C-1 | The quaternary carbon attached to the carbonyl group. |

| ~114 | C-3, C-5 | These carbons are ortho to the electron-donating ethoxy group, resulting in an upfield shift. |

| ~145 (m) | C-2', C-6' | These carbons are attached to fluorine and will show coupling to fluorine. |

| ~140 (m) | C-4' | This carbon is attached to fluorine and will show coupling to fluorine. |

| ~138 (m) | C-3', C-5' | These carbons are attached to fluorine and will show coupling to fluorine. |

| ~115 (m) | C-1' | The quaternary carbon of the pentafluorophenyl ring, showing coupling to adjacent fluorines. |

| ~64 | -O-CH₂ -CH₃ | The methylene carbon attached to oxygen. |

| ~15 | -O-CH₂-CH₃ | The methyl carbon of the ethoxy group. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The spectrum is expected to show three distinct signals for the three different fluorine environments in the pentafluorophenyl ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ -140 to -145 | Multiplet | 2F | F-2', F-6' | These fluorine atoms are ortho to the carbonyl group and will be the most downfield. |

| ~ -150 to -155 | Triplet (t) | 1F | F-4' | The fluorine atom para to the carbonyl group. |

| ~ -160 to -165 | Multiplet | 2F | F-3', F-5' | The fluorine atoms meta to the carbonyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize acquisition parameters such as spectral width, acquisition time, and relaxation delay.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a standard one-pulse ¹⁹F spectrum.

-

Reference the spectrum to an appropriate standard (e.g., CFCl₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The IR spectrum of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone is expected to show characteristic absorption bands for the carbonyl group, aromatic rings, C-O bonds, and C-F bonds.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the ethoxyphenyl ring. |

| 2980 - 2850 | Medium | Aliphatic C-H stretch | From the ethyl group of the ethoxy substituent. |

| ~1670 | Strong | C=O stretch (carbonyl) | The carbonyl stretch is a strong and characteristic absorption for ketones. Conjugation with the aromatic rings lowers the frequency from a typical aliphatic ketone. |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch | Multiple bands are expected due to the two different aromatic rings. |

| ~1260 | Strong | Aryl-O-C stretch (asymmetric) | Characteristic of the ether linkage in the ethoxy group. |

| ~1040 | Medium | Aryl-O-C stretch (symmetric) | Another characteristic absorption for the ether linkage. |

| 1000 - 900 | Strong | C-F stretch | Strong absorptions are expected in this region due to the five C-F bonds on the pentafluorophenyl ring. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest and place it in a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[4] It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone (C₁₅H₉F₅O₂) is 316.05 g/mol . A prominent molecular ion peak is expected at m/z = 316.

-

Major Fragmentation Pathways:

-

Loss of the ethoxy group (-OC₂H₅): Fragmentation of the ether linkage could lead to a peak at m/z = 271.

-

Loss of the ethyl group (-C₂H₅): Cleavage of the ethyl group would result in a fragment at m/z = 287.

-

Formation of the 4-ethoxybenzoyl cation: Cleavage of the bond between the carbonyl carbon and the pentafluorophenyl ring would generate a cation at m/z = 149.

-

Formation of the pentafluorobenzoyl cation: Cleavage on the other side of the carbonyl group would produce a cation at m/z = 195.

-

Loss of CO: The molecular ion or fragment ions containing the carbonyl group can lose a neutral CO molecule (28 Da).

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include:

-

Direct Infusion: Dissolve the sample in a suitable solvent and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, it can be separated by GC before entering the mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC can be used for separation prior to MS analysis.

-

-

Ionization: Ionize the sample molecules. Common techniques include:

-

Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique that is suitable for producing intact molecular ions with minimal fragmentation.

-

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions and generate a mass spectrum.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a comprehensive predicted spectroscopic profile for 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone. By leveraging fundamental principles and data from analogous structures, we have outlined the expected key features in ¹H, ¹³C, and ¹⁹F NMR, IR, and Mass Spectrometry. The provided experimental protocols offer a practical framework for researchers to acquire and validate this data. This guide serves as a valuable predictive tool for the identification and characterization of this and structurally related compounds, aiding in the advancement of research in medicinal chemistry and materials science.

References

-

Friedel-Crafts Acylation of Benzene. (n.d.). Retrieved from [Link]

- Synthesis and characterization of 4-ethoxy-2,3-difluoro benzamide. (2019). Heliyon, 5(9), e02365.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Synthesis and spectral analysis of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2026). Journal of Applicable Chemistry, 15(1), 1-6.

- Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023). Pharm Anal Chem, 8, 225.

- Synthesis of 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile. (2019). Journal of Molecular Structure, 1175, 843-851.

- NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022). Microbe Notes.

- 4-Ethoxybenzaldehyde NMR. (2014). All About Drugs.

- Infrared Spectroscopy. (2022). Chemistry LibreTexts.

- Mass Spectrometry. (n.d.). Wikipedia.

- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (2015). RSC Advances, 5(25), 19385-19391.

- Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2011). Chinese Journal of Organic Chemistry, 31(11), 1856-1861.

Sources

Solubility of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone in common lab solvents

An In-depth Technical Guide to the Solubility of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of a compound is a cornerstone of chemical research and development, influencing everything from reaction kinetics to purification and formulation. This guide provides a detailed analysis of the predicted solubility of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone, a molecule of interest in synthetic and medicinal chemistry. In the absence of extensive empirical data, this document leverages fundamental principles of organic chemistry, including molecular structure, polarity, and intermolecular forces, to forecast its behavior in a range of common laboratory solvents. We will explore the theoretical underpinnings of solubility, analyze the specific contributions of the ethoxy, carbonyl, and pentafluorophenyl moieties, and present a qualitative solubility prediction in various solvent classes. Furthermore, this guide furnishes a robust, standardized protocol for the experimental determination of solubility, ensuring scientific rigor and reproducibility in your own laboratory settings.

Introduction: The Significance of Solubility in a Research Context

The journey of a chemical entity from synthesis to application is critically dependent on its interaction with various media. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a pivotal parameter that dictates the feasibility of chemical reactions, the efficiency of separation and purification techniques like crystallization and chromatography, and the bioavailability of pharmacologically active compounds. For a molecule such as 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone, which combines a polarizable aromatic system with both electron-donating and strongly electron-withdrawing groups, a nuanced understanding of its solubility is paramount for its effective utilization. This guide serves as a predictive framework and a practical manual for researchers navigating the solubility landscape of this complex fluorinated benzophenone derivative.

Molecular Structure and its Implications for Solubility

The solubility of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone is governed by the interplay of its distinct structural components: the benzophenone core, the 4-ethoxy group, and the pentafluorophenyl ring.

-

Benzophenone Core: The diaryl ketone structure provides a rigid, largely hydrophobic backbone. The carbonyl group (C=O) is a key feature, introducing polarity and acting as a hydrogen bond acceptor.

-

4-Ethoxy Group (-OCH₂CH₃): This ether linkage introduces a degree of polarity due to the electronegative oxygen atom and its lone pairs of electrons, which can act as hydrogen bond acceptors. The ethyl chain, however, contributes to the nonpolar character of the molecule. The ether oxygen can also donate electrons to the aromatic ring via resonance.[1]

-

Pentafluorophenyl Group (-C₆F₅): This moiety is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2] This significantly influences the electron distribution across the entire molecule, creating a pronounced dipole moment. While individual C-F bonds are polar, the overall contribution of the -C₆F₅ group to polarity can be complex and context-dependent. Highly fluorinated compounds often exhibit unique solubility profiles, sometimes displaying reduced miscibility with both polar and nonpolar hydrocarbon solvents.

Overall, 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone can be characterized as a moderately polar molecule with a significant nonpolar surface area. The presence of hydrogen bond acceptors (the carbonyl and ether oxygens) suggests potential for interaction with protic solvents, while the large aromatic and fluorinated surfaces indicate an affinity for nonpolar and polar apathetic environments.

The "Like Dissolves Like" Principle: A Predictive Framework

The adage "like dissolves like" remains a powerful guiding principle in predicting solubility.[3][4][5][6] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. We can categorize common laboratory solvents based on their polarity and hydrogen bonding capabilities to predict their interaction with our target compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents primarily interact through weak van der Waals forces. The large, nonpolar surface area of the benzophenone and pentafluorophenyl rings suggests that 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone will likely exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Dimethylformamide, Dimethyl Sulfoxide): These solvents possess dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They can, however, act as hydrogen bond acceptors. Given the polar nature of the carbonyl and ether groups in our target molecule, it is predicted to be readily soluble in many of these solvents through dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol, Acetic Acid): These solvents can both donate and accept hydrogen bonds. While the carbonyl and ether oxygens of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone can accept hydrogen bonds, the molecule lacks a hydrogen bond donor. Its large hydrophobic surface will likely limit its solubility in highly polar protic solvents like water. In smaller alcohols like methanol and ethanol, the solubility is expected to be moderate, as the alkyl chains of the alcohols can interact favorably with the nonpolar regions of the solute.

Predicted Solubility Profile of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone

Based on the structural analysis and the principles of intermolecular forces, the following table provides a qualitative prediction of the solubility of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone in a selection of common laboratory solvents at ambient temperature.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Soluble | Favorable van der Waals interactions with the large nonpolar surface area. |

| Toluene | Very Soluble | π-stacking interactions between the aromatic rings of toluene and the benzophenone core enhance solubility. | |

| Polar Aprotic | Dichloromethane | Very Soluble | Strong dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Very Soluble | Favorable dipole-dipole interactions and the ether linkage of THF can interact well with the solute. | |

| Acetone | Soluble | The ketone functionality of acetone interacts well with the polar parts of the solute. | |

| Ethyl Acetate | Soluble | Good balance of polarity for dipole-dipole interactions. | |

| Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent that should effectively solvate the polar regions of the molecule. | |

| Polar Protic | Water | Insoluble | The large hydrophobic character of the molecule outweighs the hydrogen bonding potential with the carbonyl and ether groups. |

| Methanol | Sparingly Soluble | The small alkyl chain of methanol can interact with the nonpolar parts, but the strong hydrogen bonding network of the solvent is a barrier. | |

| Ethanol | Soluble | The longer alkyl chain of ethanol improves interaction with the nonpolar regions of the solute compared to methanol. |

Experimental Protocol for Solubility Determination: A Self-Validating System

To move from prediction to empirical fact, a robust and well-documented experimental procedure is essential. The following gravimetric method is a reliable technique for determining the solubility of a solid compound in a given solvent.

Materials and Equipment

-

4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone (solid)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or shaker incubator

-

Sealed vials or flasks

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Pre-weighed sample vials

-

Vacuum oven or rotary evaporator

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the sealed vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

-

-

Sampling:

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

-

Gravimetric Analysis:

-

Transfer the filtered solution into a pre-weighed vial.

-

Record the total weight of the vial and the solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a moderate temperature or using a rotary evaporator) until a constant weight of the solid solute is achieved.

-

Record the final weight of the vial containing the dried solute.

-

-

Calculation:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the weight of the dissolved solid and the volume of the solvent used.

-

Experimental Workflow Diagram

Caption: Gravimetric method for solubility determination.

Conclusion: From Prediction to Practical Application

This technical guide has provided a comprehensive theoretical framework for predicting the solubility of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone in common laboratory solvents. By dissecting its molecular structure and applying the "like dissolves like" principle, we have established a qualitative solubility profile that can guide solvent selection for various chemical processes. The provided experimental protocol offers a standardized and reliable method for obtaining precise, quantitative solubility data. For researchers and drug development professionals, this integrated approach of theoretical prediction and experimental validation is crucial for accelerating research, optimizing processes, and ensuring the successful application of novel chemical entities.

References

-

Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

- Fu, X., et al. (2022). Pentafluorophenyl Group as Activating Group: Synthesis of α-Deuterio Carboxylic Acid Derivatives via Et3N Catalyzed H/D Exchange.

- Hamilton, L. F., & Simpson, S. G. (1952).

-

Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved from [Link]

-

RSC Publishing. (2020, August 26). Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry. Retrieved from [Link]

-

YouTube. (2020, June 19). Like Dissolves Like. Retrieved from [Link]

-

YouTube. (2021, January 22). Week 3 - 3. The famous "like-dissolves-like" rule! Retrieved from [Link]

Sources

- 1. ashp.org [ashp.org]

- 2. Pentafluorophenyl Group as Activating Group: Synthesis of α-Deuterio Carboxylic Acid Derivatives via Et>3>N Catalyzed H/D Exchange - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Harnessing the Power of Fluorine: A Guide to the Research Applications of Fluorinated Benzophenone Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've witnessed firsthand the transformative impact that strategic molecular design can have on research outcomes. Among the vast chemical toolkit available to scientists, fluorinated benzophenone derivatives stand out as a class of compounds with exceptional versatility and power. The introduction of fluorine into the classic benzophenone scaffold is not a trivial modification; it is a deliberate engineering choice that profoundly alters the molecule's physicochemical and photophysical properties, unlocking a vast landscape of advanced applications.

This guide is designed to move beyond a simple catalog of uses. It aims to provide a deep, mechanistic understanding of why these molecules are so effective and how they can be practically applied in the laboratory. We will explore the causality behind experimental choices, delve into detailed protocols, and illuminate the pathways to innovation that these unique compounds offer.

The Fluorine Advantage: Modulating Core Benzophenone Properties

The benzophenone core is renowned for its photochemical reactivity. Upon absorption of UV light (typically ~340-360 nm), the molecule undergoes a π-π* transition from its singlet ground state (S₀) to an excited singlet state (S₁), followed by highly efficient intersystem crossing (ISC) to a long-lived triplet state (T₁). This triplet state is the key reactive species, capable of abstracting a hydrogen atom from nearby C-H bonds to initiate covalent cross-linking[1].

The strategic incorporation of fluorine atoms leverages this inherent reactivity while bestowing a suite of advantageous new properties. This is a cornerstone of modern medicinal and materials chemistry, where fluorine is used to modulate everything from metabolic stability to electronic properties[2][3].

Table 1: Impact of Fluorination on Key Benzophenone Properties

| Property | Effect of Fluorination | Rationale & Scientific Insight | Supporting Sources |

| Photophysical Properties | Enhanced photostability; tunable absorption and emission spectra. | The high strength of the C-F bond increases resistance to photodegradation. Electron-withdrawing fluorine atoms alter the energy of the molecular orbitals, shifting absorption maxima and influencing fluorescence quantum yields.[2] | [2][4] |

| Electronic Properties | Lowers HOMO and LUMO energy levels; increases band gap energy. | Fluorine's high electronegativity withdraws electron density from the aromatic system. This allows for fine-tuning of electronic characteristics, which is critical for applications in organic electronics.[5][6] | [5][6] |

| Metabolic Stability | Increased resistance to metabolic degradation. | In medicinal chemistry, fluorine is often used to block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), thereby increasing the in vivo half-life of a drug candidate.[2][3] | [2][3] |

| Binding Affinity | Can increase or modulate binding to biological targets. | Fluorine can participate in unique non-covalent interactions within a protein's binding pocket, including hydrogen bonds and interactions with aryl groups, and can alter the conformation and solvation entropy of the ligand.[7][8] | [7][8] |

| Chemical Stability | High thermal and chemical resistance. | The strength and ionic character of the C-F bond contribute to the overall stability and inertness of fluorinated compounds, making them suitable for harsh operating environments.[9] |

Core Application: Photo-Cross-Linking and Photoaffinity Labeling

The most prominent application of benzophenone derivatives is as photo-cross-linkers. Upon UV activation, the triplet-state benzophenone can abstract a hydrogen from a C-H bond on a nearby interacting molecule, resulting in the formation of a stable, covalent C-C bond. This unique capability allows researchers to "freeze" transient, non-covalent interactions in time. Fluorination enhances this process by improving the photostability of the cross-linker itself.

Mechanism of Action: C-H Bond Insertion

The process is a robust and well-understood photochemical reaction. The choice to use a benzophenone derivative is based on its high efficiency in forming the reactive triplet state and its preference for reacting with C-H bonds over the aqueous solvent, a critical feature for biological applications[10].

Caption: Mechanism of benzophenone-mediated photo-cross-linking.

Application Workflow: Photoaffinity Labeling for Target Identification

In drug discovery, identifying the specific protein target of a bioactive small molecule is a critical and often challenging step. Photoaffinity labeling (PAL) using a fluorinated benzophenone derivative provides a powerful solution. Here, the benzophenone is incorporated into the structure of the bioactive molecule, creating a probe. This probe is then used to covalently label its binding partner within a complex biological sample (e.g., cell lysate or living cells).

Caption: Dual-pathway ROS generation in PDT enhanced by benzophenone.

Synthesis Strategies

The accessibility of these derivatives is crucial for their widespread application. Several robust synthetic routes have been developed.

-

Grignard Reaction and Oxidation: A common approach involves the treatment of a fluorinated benzaldehyde with a Grignard reagent derived from a fluorinated aryl bromide, followed by oxidation of the resulting secondary alcohol to the ketone.[2][4]

-

Friedel-Crafts Acylation: This classic method can be used to prepare fluorine-containing prenylated benzophenones, which are of interest for their biological activities.[11]

-

Iterative Nucleophilic Aromatic Substitution (SNAr): For highly fluorinated systems, such as hexafluorobenzophenone, sequential SNAr reactions can be employed. The fluorines at the 4 and 4' positions are more reactive, allowing for selective substitution with various nucleophiles (e.g., hydroxides, amines, thiols) to build a diverse library of derivatives.[2][4]

Conclusion and Future Outlook

Fluorinated benzophenone derivatives are far more than a niche class of chemicals. They are enabling tools that bridge the gap between chemistry, biology, and materials science. The strategic use of fluorine provides a level of control over molecular properties that allows researchers to design highly specific probes for biological interrogation, create more effective therapeutics, and engineer next-generation materials.

Future research will likely focus on developing derivatives that can be activated by longer, more tissue-penetrating wavelengths of light (red or near-infrared), further enhancing their utility in in-vivo applications and photodynamic therapy. As our understanding of fluorine's subtle effects on molecular interactions continues to grow, so too will the innovative applications of these remarkable compounds.

References

-

Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Journal of Organic Chemistry, 77(1), 473-481. [Link]

-

Mphahane, N. (2015). Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN. [Link]

-

Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed. [Link]

-

Einholz, R., et al. (2023). Synthesis and Crystal Engineering of Fluorinated Rubrenes. The Journal of Organic Chemistry. [Link]

-

Singh, P., & Kaur, M. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 11(11), 1246-1268. [Link]

-

Gauthier, J., et al. (2023). Fluorogenic Photo-Crosslinking of Glycan-Binding Protein Recognition Using a Fluorinated Azido-Coumarin Fucoside. Angewandte Chemie International Edition. [Link]

-

Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University ResearchOnline. [Link]

-

Lim, S. M., et al. (2020). Perfluoropolyether-benzophenone as a highly durable, broadband anti-reflection, and anti-contamination coating. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B. [Link]

-

American Chemistry Council. (n.d.). Fluoropolymers vs. Side-Chain Fluorinated Polymers. American Chemistry Council. [Link]

-

Song, F., et al. (2023). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 63(11), 3291-3302. [Link]

-

Vilas-Vilela, J. L., & Lanceros-Mendez, S. (2020). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 12(8), 1668. [Link]

-

Larrabee, Z. M., & Johnson, J. A. (2018). Perfluorocarbon nanomaterials for photodynamic therapy. Current Opinion in Chemical Engineering, 22, 1-7. [Link]

-

Hanson, G. S. M., & Coxon, C. R. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. ChemBioChem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine Chemistry on Next-Gen Electronic Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Parker, C. G., & Hsieh, I. W. (2021). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. ACS Chemical Biology, 16(1), 12-24. [Link]

-

Wu, G., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers, 5(2), 859-870. [Link]

-

Hanson, G. S. M., & Coxon, C. R. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. PubMed. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules. ResearchGate. [Link]

-

Turcotte, S., et al. (2010). Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors. Current Pharmaceutical Design, 16(15), 1703-1723. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. figshare.mq.edu.au [figshare.mq.edu.au]

- 8. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fluoropolymerpartnership.com [fluoropolymerpartnership.com]

- 10. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

Foreword: Unveiling the Photochemical Potential of a Strategically Substituted Benzophenone

An In-Depth Technical Guide to the Photophysical Properties of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone

Benzophenone, a cornerstone of organic photochemistry, has long been valued for its robust triplet-state reactivity, making it an indispensable tool in applications ranging from photo-polymerization to synthetic organic chemistry. The strategic introduction of substituents onto its aromatic framework allows for the fine-tuning of its electronic and, consequently, its photophysical properties. This guide focuses on a particularly intriguing derivative: 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone.

This molecule presents a compelling electronic dichotomy. The 4-ethoxy group, a classic electron-donating moiety, is positioned to influence the electronic transitions localized on one phenyl ring. In stark contrast, the pentafluorophenyl group is a potent electron-withdrawing system. This push-pull architecture suggests a complex and potentially highly useful set of photophysical behaviors. The extensive fluorination is also known to enhance properties like photostability.[1]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to explain the causality behind the expected photophysical characteristics and provides field-proven, self-validating experimental protocols for their characterization. Our objective is to equip the reader with both the foundational knowledge and the practical methodologies required to harness the full potential of this fluorinated benzophenone derivative.

Molecular Architecture and Synthesis

The unique properties of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone stem directly from its structure, which features an electron-rich ethoxy-substituted phenyl ring and an electron-deficient perfluorinated phenyl ring bridged by a carbonyl group.

Caption: Molecular structure of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone.

A reliable synthetic route to this class of compounds is the Friedel-Crafts acylation. This involves the reaction of an activated aromatic compound, in this case, phenetole (ethoxybenzene), with an acyl halide, pentafluorobenzoyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Electronic Absorption and Ground-State Properties

The UV-Visible absorption spectrum provides the initial insight into the electronic transitions available to the molecule. For benzophenone derivatives, two primary transitions are of interest: the intense π-π* transition, typically observed at shorter wavelengths, and the weaker, lower-energy n-π* transition.[2]

-

π-π Transition:* This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, primarily localized across the aromatic rings and the carbonyl group. The presence of the electron-donating ethoxy group is expected to cause a bathochromic (red) shift in this band compared to unsubstituted benzophenone.

-

n-π Transition:* This corresponds to the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. This transition is formally forbidden and thus has a much lower molar absorptivity. Its position is sensitive to solvent polarity.

The pentafluorophenyl group, being strongly electron-withdrawing, will also significantly influence the energy levels of the molecular orbitals, likely contributing to a shift in the absorption maxima.

Table 1: Expected Absorption Characteristics

| Property | Expected Value | Solvent | Notes |

|---|---|---|---|

| λmax (π-π)* | ~280-300 nm | Cyclohexane | Intense absorption band. |

| ε (π-π)* | > 10,000 M-1cm-1 | Cyclohexane | High molar absorptivity is characteristic. |

| λmax (n-π)* | ~340-360 nm | Cyclohexane | Weak, often observed as a shoulder. |

| ε (n-π)* | < 500 M-1cm-1 | Cyclohexane | Low molar absorptivity. |

Excited State Dynamics: Luminescence and Intersystem Crossing

Upon absorption of a photon, the molecule enters an excited singlet state (S₁). From here, it can relax through several pathways, which are fundamentally important to its function. The interplay between these pathways defines the molecule's photophysical signature.

Caption: Workflow for determining fluorescence quantum yield (Φ_F).

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φstd) that absorbs at a similar wavelength to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φstd = 0.54).

-

Solution Preparation: Prepare a series of 5-6 optically dilute solutions of both the standard and the test sample, ensuring the absorbance at the chosen excitation wavelength is below 0.1 to minimize inner filter effects.

-

Acquisition:

-

Measure the absorbance of each solution at the excitation wavelength (λex).

-

Using a fluorometer, record the fluorescence emission spectrum for each solution using the same λex and identical instrument settings (e.g., slit widths).

-

-

Data Processing:

-

Integrate the area under the emission curve for each spectrum.

-

Correct for the refractive index of the solvents used for the standard (ηstd) and the sample (ηsample).

-

-

Calculation and Validation:

-

For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The data should be linear.

-

Determine the slope of the line for both the standard (Mstd) and the sample (Msample).

-

Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd * (Msample / Mstd) * (η2sample / η2std)

-

Time-Resolved Spectroscopy

Protocol 3: Determining Fluorescence Lifetime (τF) using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is the gold standard for measuring fluorescence lifetimes in the nanosecond and picosecond range. [3][4]It measures the time delay between the excitation pulse and the detection of the first emitted photon.

-

Instrumentation: The setup consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast and sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and TCSPC electronics.

-

Sample Preparation: Prepare a solution of the sample in the desired solvent. The concentration should be adjusted to give a suitable photon counting rate. The solution must be deoxygenated by bubbling with nitrogen or argon, as oxygen is an efficient quencher of excited states.

-

Measurement:

-

Acquire the Instrument Response Function (IRF) by using a scattering solution (e.g., a dilute ludox suspension) in place of the sample.

-

Acquire the fluorescence decay curve of the sample over a sufficient time range to capture the entire decay profile.

-

-

Analysis: The observed decay is a convolution of the true fluorescence decay and the IRF. Use specialized software to perform a deconvolution analysis, fitting the decay curve to an exponential model (or multi-exponential if the decay is complex) to extract the lifetime (τF).

Protocol 4: Characterizing the Triplet State via Nanosecond Transient Absorption Spectroscopy

This pump-probe technique allows for the direct observation of the triplet state. [5][6]

Caption: Simplified schematic of a laser flash photolysis setup.

-

Instrumentation: A high-energy pulsed laser (e.g., Nd:YAG) provides the "pump" pulse to excite the sample. A continuous wave lamp (e.g., Xenon arc lamp) serves as the "probe" beam, passing through the sample at a right angle to the pump beam.

-

Measurement:

-

The pump pulse excites a significant population of molecules to the triplet state.

-

The probe beam's transmission through the sample is monitored by a detector. When the triplet state is formed, it absorbs some of the probe light, causing a change in transmittance.

-

By varying the wavelength of the monochromator, a full transient absorption spectrum (ΔAbsorbance vs. Wavelength) can be constructed at a specific time delay after the laser flash. [6] * By fixing the wavelength at the triplet absorption maximum and monitoring the change in absorbance over time, the decay kinetics of the triplet state can be measured to determine its lifetime (τT).

-

Potential Applications in Research and Development

The unique electronic structure of 4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone suggests its utility in several advanced applications:

-

Photoinitiators: Like other benzophenones, its ability to generate radicals upon UV irradiation makes it a candidate for initiating polymerization reactions. [7]The high triplet energy and reactivity are key to this function.

-

Triplet Sensitizers: Its efficient intersystem crossing allows it to be used as a sensitizer, transferring its triplet energy to other molecules in photochemical reactions or for applications like photodynamic therapy. [8]* Building Blocks for OLEDs: The donor-acceptor structure is a common motif in materials designed for organic light-emitting diodes (OLEDs). Specifically, it could be explored as a host material or as a component in emitters exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of triplet excitons to enhance device efficiency. [9][10]* Molecular Probes: The sensitivity of its excited states to the local environment could be exploited to develop probes for studying polarity or hydrogen-bonding capabilities in complex systems, including biological ones.

Conclusion

4-Ethoxy-2',3',4',5',6'-pentafluorobenzophenone is more than just another benzophenone derivative. Its engineered electronic asymmetry, combining strong electron-donating and electron-withdrawing groups, creates a photophysical landscape rich with potential. Its properties are dictated by the ultrafast and highly efficient population of a reactive triplet state, a hallmark of the benzophenone family, but are finely tuned by its unique substitution pattern. By employing the rigorous, self-validating experimental protocols detailed in this guide, researchers can accurately characterize its behavior and unlock its potential for innovation in materials science, photochemistry, and beyond.

References

-

Yamaji, M., et al. (n.d.). Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Lim, S. M., et al. (2020). Perfluoropolyether-benzophenone as a highly durable, broadband anti-reflection, and anti-contamination coating. Scientific Reports. Available at: [Link]

-

Barqawi, A. A., et al. (n.d.). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]

-

Wikipedia. (n.d.). Time-resolved spectroscopy. Available at: [Link]

-

de Mello, J. C., et al. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. Available at: [Link]

-

Candan, S., et al. (2019). Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile. SciSpace. Available at: [Link]

-

Voitechovska, A., et al. (n.d.). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. Available at: [Link]

-

BMG LABTECH. (n.d.). Time-Resolved Fluorescence Measurements. Available at: [Link]

-

Lewis, F. D. (n.d.). The Photochemistry of Benzophenone. ScholarWorks@BGSU. Available at: [Link]

-

ResearchGate. (2020). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available at: [Link]

-

Wang, Y., et al. (n.d.). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]

-

Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Available at: [Link]

-

Bas, E. E., et al. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. ResearchGate. Available at: [Link]

-

PicoQuant. (n.d.). Application Note: Time-resolved Fluorescence Spectroscopy and Microscopy in Materials Science. Available at: [Link]

-

ResearchGate. (n.d.). Figure 1. Benzophenone luminescence spectra (self-absorption-corrected,.... Available at: [Link]

- Google Patents. (n.d.). CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone.

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available at: [Link]

- Google Patents. (n.d.). CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone.

-

NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]

-